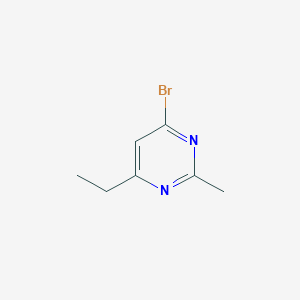
4-Bromo-6-ethyl-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-ethyl-2-methylpyrimidine is a chemical compound with the CAS Number: 1412961-18-2 . It has a molecular weight of 201.07 and its molecular formula is C7H9BrN2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrimidines, such as 4-Bromo-6-ethyl-2-methylpyrimidine, involves various methods . One common method involves the oxidative annulation of anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The exact synthesis process for 4-Bromo-6-ethyl-2-methylpyrimidine is not specified in the available literature.Molecular Structure Analysis
The InChI code for 4-Bromo-6-ethyl-2-methylpyrimidine is 1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-6-ethyl-2-methylpyrimidine has a predicted density of 1.424±0.06 g/cm3 and a predicted boiling point of 239.2±20.0 °C . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranopyrimidine Derivatives 4-Bromo-6-ethyl-2-methylpyrimidine is a key precursor used in the synthesis of pyranopyrimidine derivatives, which are significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis involves diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The focus is on the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through a one-pot multicomponent reaction. This process is instrumental for the development of lead molecules in drug discovery and other scientific applications (Parmar, Vala, & Patel, 2023).
New Psychoactive Substances (NPS) Research Although the direct application of 4-Bromo-6-ethyl-2-methylpyrimidine in new psychoactive substances (NPS) is not clear, its structural relatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), are frequently detected NPS and have been studied for their pharmacokinetics, pharmacodynamics, and toxicology. These studies provide a baseline for understanding the health risks and treatment guidelines for NPS, which are comparable to common illicit drugs (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Toxicology Studies Compounds structurally related to 4-Bromo-6-ethyl-2-methylpyrimidine, such as 2,4,6-Tribromophenol, are widely produced brominated phenols studied for their environmental concentrations and toxicology. These studies cover concentrations in abiotic and biotic environments, including humans, and address toxicokinetics and toxicodynamics. Insights from these studies are crucial for understanding the environmental impact of brominated compounds and their relevance in future environmental assessments (Koch & Sures, 2018).
Synthesis of Bromobiphenyl Compounds The synthesis of bromobiphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, is also relevant. Although it does not directly involve 4-Bromo-6-ethyl-2-methylpyrimidine, it demonstrates the broader context of brominated compounds in pharmaceutical manufacturing and the challenges associated with synthesis methods, such as cost and safety concerns (Qiu et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-ethyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDUMSIXOYOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)
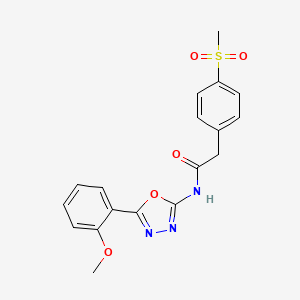



![8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2433695.png)
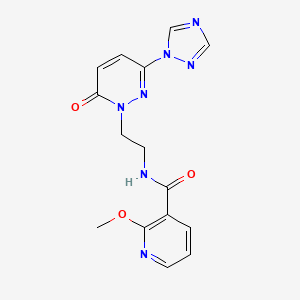
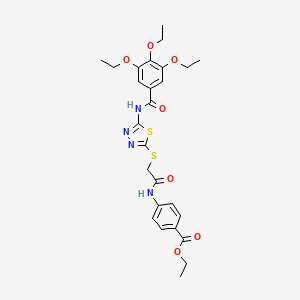


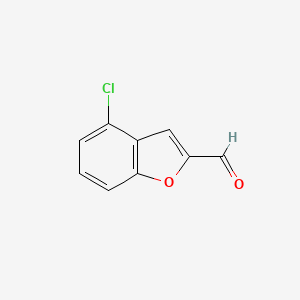
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)
![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)
![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)